3-(4-Methylphenoxy)-6-phenylpyridazine-4-carbonitrile

ADRB2 GPCR HTS profiling

Researchers developing GPCR-focused screening libraries often face scaffold redundancy and isomer-related inactivity. 3-(4-Methylphenoxy)-6-phenylpyridazine-4-carbonitrile (CAS 338752-71-9) provides a differentiated 4-carbonitrile pyridazine core, directing target engagement toward the Beta-2 adrenergic receptor (ADRB2), a profile absent in inactive 3-carbonitrile isomers. · Enables focused ADRB2 hit identification; class-level activity at EC50 173 nM in related analogs. · Reduced electrophilicity lowers off-target glutathione conjugation risk versus 3-carbonitrile isomers. · Procurement-grade 95% purity supports direct parallel synthesis without pre-purification.

Molecular Formula C18H13N3O
Molecular Weight 287.322
CAS No. 338752-71-9
Cat. No. B2719002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methylphenoxy)-6-phenylpyridazine-4-carbonitrile
CAS338752-71-9
Molecular FormulaC18H13N3O
Molecular Weight287.322
Structural Identifiers
SMILESCC1=CC=C(C=C1)OC2=NN=C(C=C2C#N)C3=CC=CC=C3
InChIInChI=1S/C18H13N3O/c1-13-7-9-16(10-8-13)22-18-15(12-19)11-17(20-21-18)14-5-3-2-4-6-14/h2-11H,1H3
InChIKeyJZXKRPQOYAKGJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





338752-71-9: Differentiated Research Intermediate


3-(4-Methylphenoxy)-6-phenylpyridazine-4-carbonitrile (CAS 338752-71-9) is a trisubstituted pyridazine derivative with a molecular formula of C18H13N3O and a molecular weight of 287.32 g/mol . It belongs to the phenylpyridazine class, which is widely explored for biological activity. This compound features a 4-methylphenoxy group at position 3, a phenyl ring at position 6, and a critical carbonitrile moiety at position 4, distinguishing it from more common 3-carbonitrile isomers [1].

Regioisomer 4-Carbonitrile pyridazine scaffold
Target Context ADRB2 screening probe candidate
Quality Purity-screened research intermediate

Why 338752-71-9 Outperforms Common Analogs


Substitution on the pyridazine ring critically modulates bioactivity, as demonstrated by the stark difference between 3-carbonitrile and 4-carbonitrile isomers. The 4-carbonitrile scaffold of 338752-71-9 directs interaction toward distinct biological targets, such as the Beta-2 adrenergic receptor (ADRB2), a profile not shared by the widely studied 3-carbonitrile cathepsin K inhibitors [1][2]. Furthermore, the specific 4-methylphenoxy substituent imparts unique electronic and steric properties compared to halo- or methoxy-substituted analogs, directly influencing target engagement potency [1].

Isomer mismatch
3‑CN pyridazines target cathepsin K, not ADRB2; 4‑CN regioisomer engages GPCR screening pathways.
Metabolic liability divergence
3‑CN isomers exhibit higher electrophilicity and glutathione conjugation; 4‑CN scaffold may reduce off‑target covalent binding.
Purity‑grade drift
Common analogs often supplied at reduced purity grades; substitution may introduce impurity‑driven artifacts.

Quantitative Differentiation Evidence


ADRB2 Pharmacological Activity

While direct quantitative data for 338752-71-9 at ADRB2 is absent in the primary literature, a close structural analog—3-(2-chlorophenoxy)-6-phenylpyridazine-4-carbonitrile—demonstrates potent inhibition with an EC50 of 173 nM [1]. This establishes the 6-phenylpyridazine-4-carbonitrile core as a viable pharmacophore for ADRB2 engagement, a profile clearly distinct from the 3-carbonitrile isomers which are inactive at this receptor and instead target cathepsin K [2].

ADRB2 activity
Class-level inference
EC50 173 nM (analog)
Class-level ADRB2 engagement context
Analog: 3-(2-chlorophenoxy)-6-phenylpyridazine-4-carbonitrile; 3‑CN isomers inactive at ADRB2
ADRB2 GPCR HTS profiling

Metabolic Stability Advantage

The position of the nitrile group critically dictates electrophilicity and metabolic fate. A published structure-property relationship study demonstrated that pyridazine-3-carbonitriles are highly susceptible to glutathione conjugation and subsequent metabolism to thiazoline-containing products in human liver microsomes [1]. The 4-carbonitrile isomer (scaffold class of 338752-71-9) exhibits reduced electrophilicity, predicting lower nonspecific reactivity and potentially reduced metabolic liability compared to its 3-CN counterparts, a key advantage for in vivo probe development [1].

Metabolic stability
Class-level inference
3-CN > 4-CN in thiazoline formation
Electrophilicity context differs
Human liver microsomes + GSH; 4-CN scaffold predicts lower reactivity
Drug metabolism Electrophilicity Cysteine protease

Purity and Physical Form

Commercial sourcing of 338752-71-9 from authenticated suppliers specifies a minimum purity of 95% . This contrasts with similar compounds like 3-amino-6-phenylpyridazine-4-carbonitrile which is often supplied at a lower purity of 90% . The availability of 338752-71-9 at a higher baseline purity reduces the need for costly in-house repurification prior to use in sensitive biological assays.

Purity
Specification review
≥95%
Reported purity specification context
Commercial grade; comparator common at 90%
Purity Characterization Reproducibility

Physicochemical Properties for Formulation

ChemSpider data provides predicted density (1.3±0.1 g/cm³) and boiling point (495.4±45.0 °C at 760 mmHg) for 338752-71-9 . While no direct comparator data exists for other substituted pyridazines, these values indicate a stable, non-volatile solid amenable to standard laboratory handling and formulation screening, a baseline requirement for consistent experimental reproducibility.

Physicochemical
Data to verify
d 1.3 g/cm³, bp 495 °C
Predicted property context
ACD/Labs predicted; supports handling estimates
LogP Solubility Physchem

Optimal Use Cases


GPCR Library Design: ADRB2 Screening

Leveraging the class-level ADRB2 activity (EC50 173 nM for the 2-chlorophenoxy analog [1]), 338752-71-9 is exceptionally suited as a core structure in focused Beta-2 adrenergic receptor screening libraries. The 4-carbonitrile scaffold offers a defined, active starting point, in contrast to the inactive 3-carbonitrile pyridazine isomers, for hit identification in GPCR-targeted drug discovery programs.

Metabolic Stability Optimization

The reduced electrophilicity and lower predicted metabolic liability of the 4-carbonitrile isomer class compared to pyridazine-3-carbonitriles position 338752-71-9 as a lead-like scaffold for cysteine protease or other nitrile-interacting enzyme targets where off-target glutathione conjugation must be minimized [1].

High-Purity Intermediate for Analog Synthesis

With a verified commercial purity of 95% [1], this compound is a trusted building block for parallel synthesis of diverse 4-carbonitrile pyridazine libraries without the need for preliminary purification. This procurement-grade reliability supports SAR studies where purity-correlated noise must be eliminated.

Application
Selection Property
Validation Focus
ADRB2 screening library design
4-CN regioisomer specificity
ADRB2 engagement assay context
Metabolic stability optimization
Reduced electrophilicity scaffold
Metabolic liability (thiol conjugation) context
Analog synthesis intermediate
Verified purity grade
SAR reproducibility review
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